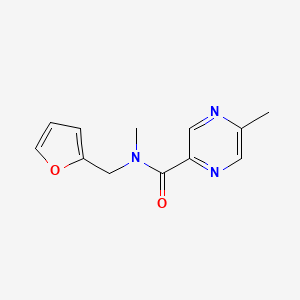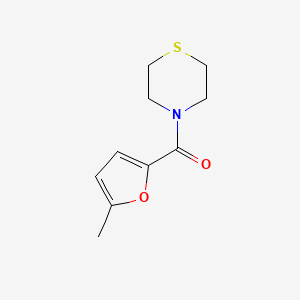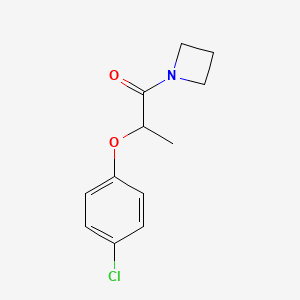
N-(cyclopropylmethyl)-N,3-dimethyl-4-oxophthalazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-N,3-dimethyl-4-oxophthalazine-1-carboxamide, commonly known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer therapy. CP-31398 is a p53-stabilizing agent that has been shown to restore the function of mutant p53, a commonly found cancer-associated protein.
Mecanismo De Acción
CP-31398 works by stabilizing the structure of mutant p53, allowing it to adopt the proper conformation for DNA binding and transcriptional activation. The molecule binds to the core domain of p53, inducing a conformational change that stabilizes the protein and restores its function. This leads to increased transcription of pro-apoptotic genes and decreased transcription of pro-survival genes, resulting in increased apoptosis and decreased tumor growth.
Biochemical and physiological effects:
CP-31398 has been shown to have a number of biochemical and physiological effects. The molecule has been shown to increase the transcriptional activity of mutant p53, leading to increased apoptosis and decreased tumor growth. CP-31398 has also been shown to induce cell cycle arrest and inhibit angiogenesis, further contributing to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-31398 has a number of advantages for lab experiments. The molecule is relatively easy to synthesize and has been extensively studied, making it a well-established tool for studying mutant p53. However, CP-31398 also has some limitations. The molecule has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, CP-31398 has not yet been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
There are a number of future directions for research on CP-31398. One area of focus is the development of more potent and selective p53-stabilizing agents. Another area of focus is the study of CP-31398 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is ongoing research into the potential use of CP-31398 in other diseases, such as neurodegenerative disorders. Overall, CP-31398 represents a promising tool for the study and treatment of mutant p53-associated cancers, and ongoing research is likely to yield further insights into its potential applications.
Métodos De Síntesis
The synthesis of CP-31398 involves a multi-step process that starts with the reaction between 2-amino-4,6-dimethylpyrimidine and ethyl 2-bromoacetate to produce ethyl 2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetate. The resulting compound is then reacted with cyclopropylmethyl bromide to produce ethyl 2-(2-(cyclopropylmethylamino)-4,6-dimethylpyrimidin-5-yl)acetate. This compound is then hydrolyzed to produce CP-31398.
Aplicaciones Científicas De Investigación
CP-31398 has been extensively studied for its potential use in cancer therapy. The molecule has been shown to restore the function of mutant p53, a commonly found cancer-associated protein. Mutant p53 is found in over 50% of all human cancers and is associated with poor prognosis and resistance to chemotherapy. CP-31398 has been shown to restore the transcriptional activity of mutant p53, leading to increased apoptosis and decreased tumor growth.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-N,3-dimethyl-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17(9-10-7-8-10)15(20)13-11-5-3-4-6-12(11)14(19)18(2)16-13/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUSSYCCNHYFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N(C)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-N,3-dimethyl-4-oxophthalazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)

![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)


![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)
